2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid
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Overview
Description
“2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
Synthesis Analysis
The synthesis of “2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid” involves a process where the starting substance 1-[(4-Chlorophenyl)phenylmethyl]piperazine is reacted with methyl (2-chloroethoxy) acetate to give methyl-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate .
Molecular Structure Analysis
The molecular structure of “2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid” is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
“2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid” acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Scientific Research Applications
Antibacterial and Antienzymatic Activities
Researchers have synthesized various derivatives of this compound to explore their antibacterial and antienzymatic potential. One study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing significant antibacterial activity against both Gram-negative and Gram-positive bacteria, alongside moderate α-chymotrypsin enzyme inhibition. This suggests the compound's promising role in developing new antibacterial agents with enzyme inhibitory properties (Siddiqui et al., 2014).
Anticancer Evaluation
Another area of interest is the anticancer activity of derivatives of this compound. Studies have demonstrated that certain derivatives exhibit moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising results in vitro, with some derivatives outperforming the reference drug etoposide in terms of IC50 values against these cancer cell lines (Ravinaik et al., 2021).
Synthesis and Characterization
The synthesis and characterization of derivatives related to 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid have also been a significant area of research. These studies have led to the development of compounds with potential biological activities, including antihypertensive effects. For example, the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been documented, highlighting the potential for structural modifications to enhance biological activity (Santilli & Morris, 1979).
Antimicrobial Agents
Derivatives have been synthesized and evaluated for their antimicrobial properties, revealing moderate activity against various bacterial and fungal strains. This underlines the compound's utility in developing new antimicrobial agents with a broad spectrum of activity (Sah et al., 2014).
Future Directions
The future directions of “2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid” could involve further exploration of its potential as a therapeutic agent in the prevention or treatment of estrogen-sensitive breast cancer . Additionally, it could be used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-13-11(17)14(9(18-13)6-10(15)16)8-4-2-7(12)3-5-8/h2-5,9H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGXYHNEFZYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetic acid |
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